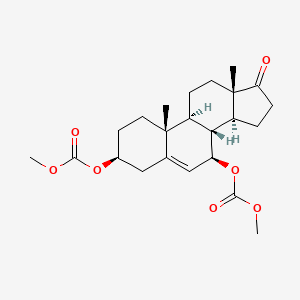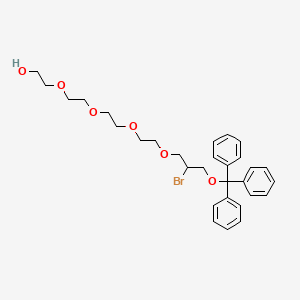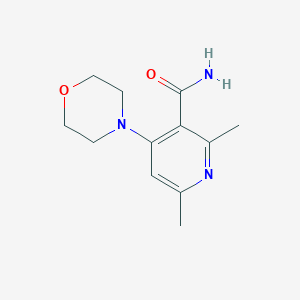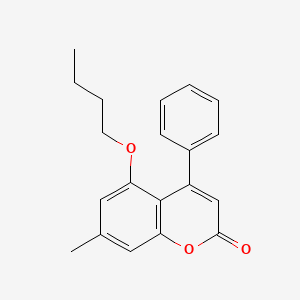![molecular formula C16H17F3O3SSi B14237101 Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester CAS No. 556812-45-4](/img/structure/B14237101.png)
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester is a complex organic compound that features a trifluoromethanesulfonic acid moiety attached to a biphenyl structure with a trimethylsilyl group
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with a trimethylsilyl group.
Reaction Conditions: The trifluoromethanesulfonic acid moiety is introduced through a reaction with trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonic acid moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted biphenyl derivatives.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may participate in signaling pathways or metabolic processes, influencing the activity of various biomolecules.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic Acid: A strong organic acid used in various chemical reactions.
Methyl Trifluoromethanesulfonate: Known for its use in methylation reactions.
Trifluoromethanesulfonyl Chloride: Utilized in the synthesis of sulfonyl compounds.
The uniqueness of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester lies in its combination of a biphenyl core with a trifluoromethanesulfonic acid moiety and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
556812-45-4 |
|---|---|
Molecular Formula |
C16H17F3O3SSi |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2-phenyl-6-trimethylsilylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3SSi/c1-24(2,3)14-11-7-10-13(12-8-5-4-6-9-12)15(14)22-23(20,21)16(17,18)19/h4-11H,1-3H3 |
InChI Key |
RNTNZNPVAUVQHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)

![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)





![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)


![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)

